3-(Chloromethyl)pyrrolidine
Overview
Description
3-(Chloromethyl)pyrrolidine is a chemical compound characterized by a five-membered pyrrolidine ring with a chloromethyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)pyrrolidine typically involves the chlorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield the corresponding methylpyrrolidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), bases (sodium hydroxide, potassium carbonate)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products:
- Substituted pyrrolidines
- Aldehydes and carboxylic acids
- Methylpyrrolidine derivatives
Scientific Research Applications
3-(Chloromethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)pyrrolidine is primarily related to its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their function. This reactivity makes it a valuable tool in medicinal chemistry for the development of drugs that target specific molecular pathways.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking the chloromethyl group.
3-Methylpyrrolidine: A derivative with a methyl group instead of a chloromethyl group, exhibiting different reactivity and applications.
3-(Hydroxymethyl)pyrrolidine: A compound with a hydroxymethyl group, used in different synthetic and biological contexts.
Uniqueness: 3-(Chloromethyl)pyrrolidine is unique due to its chloromethyl group, which imparts distinct reactivity, particularly in substitution and alkylation reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery and industrial applications.
Properties
IUPAC Name |
3-(chloromethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZOZPKSATVTCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621297 | |
Record name | 3-(Chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876509-14-7 | |
Record name | 3-(Chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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